Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with:
- Ethyl ester at position 2.
- 2-Chlorophenyl group at position 1.
- Sulfonyloxy group (derived from 3,4-dimethoxyphenylsulfonic acid) at position 4.
- Oxo group at position 5.
The 3,4-dimethoxyphenyl moiety contributes steric bulk and polarity, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O8S/c1-4-31-21(26)20-18(12-19(25)24(23-20)15-8-6-5-7-14(15)22)32-33(27,28)13-9-10-16(29-2)17(11-13)30-3/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZYXZAROLXZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 899959-20-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a 2-chlorophenyl group and a sulfonate moiety. Its molecular formula is , with a molecular weight of approximately 494.9 g/mol. The structural complexity suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridazine ring followed by the introduction of sulfonyl and carboxylate groups. The detailed synthetic pathway often includes:
- Formation of the Pyridazine Core : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonation : Introducing the sulfonyl group through electrophilic substitution.
- Esterification : Converting the carboxylic acid to an ethyl ester.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the same class. For example, derivatives containing similar structural motifs have shown significant activity against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
In vitro evaluations typically measure minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs). For instance, related compounds have demonstrated MIC values as low as 0.22 μg/mL against certain bacterial strains .
Cytotoxic Activity
The cytotoxic potential of this compound has been explored in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 29 μM to higher concentrations depending on substitution patterns .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : Compounds with similar scaffolds have been reported to inhibit various enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds with similar structures:
- Study on Derivatives : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial properties, revealing significant activity linked to structural characteristics .
- Cytotoxic Evaluation : Research indicated that modifications to the thiadiazole nucleus enhanced cytotoxic activity against cancer cell lines, suggesting that structural optimization is crucial for improving efficacy .
- Pharmacological Profiles : Studies on sulfonamide derivatives have shown broad-spectrum antibacterial activity along with neuroprotective effects, indicating potential for treating multiple conditions .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 494.9 g/mol |
| Antimicrobial MIC | ~0.22 - 0.25 μg/mL |
| Cytotoxic IC50 (MCF-7) | ~29 μM |
| Targeted Pathogens | S. aureus, E. coli |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 482.9 g/mol
The structure features a pyridazine ring, sulfonyl group, and multiple aromatic substituents, which contribute to its biological activity.
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been investigated for its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that derivatives of similar structures exhibit significant antimicrobial effects. For instance, studies on related compounds have demonstrated their ability to inhibit bacterial growth and show promise in treating infections caused by resistant strains . The sulfonamide group is particularly noted for its role in enhancing antimicrobial efficacy.
Anticancer Properties
The compound's structural analogs have been explored for their anticancer properties. For example, compounds containing the pyridazine moiety have shown potential in targeting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the 3,4-dimethoxyphenyl group may enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various derivatives of sulfonamide compounds, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related pyridazine derivatives. The study revealed that compounds similar to this compound induced apoptosis in human cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to target specific signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents at positions 1 and 4 significantly impact melting points, solubility, and molecular weight.
*Data unavailable in provided evidence.
Key Observations:
- Electron-withdrawing groups (e.g., trifluoromethyl, chloro) at position 4 correlate with lower melting points compared to electron-donating groups (e.g., methoxy) .
- The target compound’s sulfonyloxy group introduces higher polarity and molecular weight compared to analogs with methyl or trifluoromethyl substituents, likely reducing solubility in non-polar solvents.
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
The synthesis involves three key steps:
- Pyridazine ring formation via cyclization of precursor hydrazines or ketones under reflux conditions (60–80°C).
- Sulfonate esterification using 3,4-dimethoxyphenylsulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to introduce the sulfonyloxy group.
- Esterification of the carboxylate group using ethanol under acidic catalysis. Critical conditions include strict temperature control, solvent polarity (e.g., DMF for solubility), and purification via column chromatography or preparative HPLC (>95% purity) .
Q. Which spectroscopic and chromatographic methods validate the compound’s purity and structure?
- 1H/13C NMR : Confirms regiochemistry of the pyridazine ring and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
- HPLC : Determines purity (>98% via reverse-phase C18 columns, acetonitrile/water gradient).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 507.12) .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonate esterification?
Yields depend on:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group.
- Catalyst use : Pd/C (0.5–1 mol%) improves coupling efficiency.
- Temperature gradients : Stepwise heating (40°C → 70°C) minimizes side reactions. Statistical optimization via Design of Experiments (DoE) identifies ideal molar ratios (e.g., 1:1.2 substrate:sulfonyl chloride) .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
- Target validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to enzymes (e.g., COX-2).
- Structural analogs : Compare with derivatives lacking the 3,4-dimethoxy group to isolate pharmacophore contributions .
Q. How do structural modifications influence reactivity and bioactivity?
A comparative analysis of dihydropyridazine derivatives reveals:
The 3,4-dimethoxy group enhances solubility and π-π stacking with hydrophobic enzyme pockets .
Q. What methodologies assess compound stability under storage conditions?
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Light sensitivity : Store in amber vials; UV-vis spectroscopy tracks photodegradation (λmax shifts).
- Lyophilization : Improves long-term stability in aqueous buffers (pH 7.4) .
Methodological Notes
- Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. ethanol) may arise from polymorphic forms. Use powder XRD to identify crystalline variants .
- Synthetic Byproducts : MS/MS fragmentation identifies common impurities (e.g., des-esterified analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
